![molecular formula C7H14N2O B066903 1-Acetyl-4-aminopiperidine CAS No. 160357-94-8](/img/structure/B66903.png)
1-Acetyl-4-aminopiperidine
Overview
Description
1-Acetyl-4-aminopiperidine is a chemical compound with the molecular formula C7H14N2O . It is used as a starting material in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines, including 1-Acetyl-4-aminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-aminopiperidine consists of a six-membered ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass of the molecule is 142.110613074 g/mol .
Chemical Reactions Analysis
4-Aminopiperidines, a category that includes 1-Acetyl-4-aminopiperidine, are extensively metabolized by cytochrome P450s with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction .
Physical And Chemical Properties Analysis
The molecular weight of 1-Acetyl-4-aminopiperidine is 142.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Organic Synthesis and Chemical Transformations
The compound’s reactivity allows for diverse chemical transformations:
- Reductive Amination : Starting from N-substituted 4-piperidone derivatives, 1-Acetyl-4-aminopiperidine can be synthesized via reductive amination. This reaction pathway is useful for creating various piperidine derivatives .
Mechanism of Action
Target of Action
1-Acetyl-4-aminopiperidine, also known as 1-acetylpiperidin-4-amine, is a chemical compound with the molecular formula C7H14N2O .
Biochemical Pathways
It’s worth noting that compounds containing a 4-aminopiperidine moiety are metabolized predominantly by cytochrome p450s, with cyp3a4 as a major isoform catalyzing their n-dealkylation reaction .
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-Acetyl-4-aminopiperidine and other piperidines will continue to be an area of interest in pharmaceutical research.
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBHVGPMMXWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407105 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-aminopiperidine | |
CAS RN |
160357-94-8 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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